
(7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid, also known as 7-HBPA, is an organic compound belonging to the class of boronic acids. It is a colorless crystalline solid that has a melting point of 170-171 °C and a boiling point of 313-314 °C. 7-HBPA is soluble in polar solvents such as methanol, ethanol, and water. It has a wide range of applications in scientific research, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the development of new drugs.
Mechanism of Action
The mechanism of action of (7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid is not yet fully understood. However, it is believed to interact with proteins and enzymes in the body to produce its effects. For example, it is thought to bind to enzymes, such as cytochrome P450, to inhibit their activity. Additionally, it is thought to bind to proteins to alter their structure and activity.
Biochemical and Physiological Effects
(7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450. It has also been found to have antifungal and antiviral effects. Additionally, it has been found to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
(7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid has a number of advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf life, and it is soluble in a variety of solvents. Additionally, it is relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, it has some limitations. It is a relatively reactive compound, and it can react with other compounds in an uncontrolled manner. Additionally, it can be toxic in high concentrations.
Future Directions
There are a number of potential future directions for the use of (7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid in scientific research. It could be used to develop new drugs with improved efficacy, or to study the effects of different concentrations on biochemical and physiological processes. Additionally, it could be used to study the mechanism of action of other compounds, or to develop new methods for synthesizing organic compounds. Finally, it could be used to study the effects of environmental contaminants on biochemical and physiological processes.
Synthesis Methods
(7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid can be synthesized through a variety of methods. One of the most common methods involves the reaction of 3-hydroxy-2,3-dimethylbutan-2-yl bromide with sodium borohydride. This reaction produces a boronic acid intermediate that can then be reacted with pyrene-2-boronic acid to produce (7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid. Other methods for synthesizing (7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid include the reaction of 3-hydroxy-2,3-dimethylbutan-2-yl boronic acid with pyren-2-ylboronic acid, and the reaction of 3-hydroxy-2,3-dimethylbutan-2-yl boronic acid with pyrene-2-boronic acid.
Scientific Research Applications
(7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid has a wide range of applications in scientific research. It has been used in the synthesis of organic compounds, such as pyrrolidines and piperidines. It has also been used in the study of biochemical and physiological effects, such as the inhibition of certain enzymes. Additionally, (7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid has been used in the development of new drugs, such as antifungal and antiviral agents.
properties
| { "Design of the Synthesis Pathway": "The synthesis of (7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as the formation of key bonds through coupling reactions.", "Starting Materials": [ "Pyrene-2-boronic acid", "3-hydroxy-2,3-dimethylbutan-2-ol", "Triethylamine", "Tetrahydrofuran", "Methanol", "Sodium hydroxide", "Boron trifluoride diethyl etherate", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate", "Diethyl ether" ], "Reaction": [ "Protection of the hydroxyl group of 3-hydroxy-2,3-dimethylbutan-2-ol with boron trifluoride diethyl etherate to form the corresponding boronate ester", "Coupling of the boronate ester with pyrene-2-boronic acid using palladium catalyst and triethylamine in tetrahydrofuran to form the desired boronic acid derivative", "Protection of the hydroxyl group of the boronic acid derivative with methanol and hydrochloric acid to form the corresponding methyl ester", "Deprotection of the boronic acid derivative using sodium hydroxide to remove the methyl ester group", "Coupling of the resulting hydroxyl group with the boronate ester of 3-hydroxy-2,3-dimethylbutan-2-ol using palladium catalyst and triethylamine in tetrahydrofuran to form the final product", "Purification of the product using sodium bicarbonate and sodium sulfate to remove impurities", "Isolation of the product using diethyl ether" ] } | |
CAS RN |
688756-58-3 |
Product Name |
(7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid |
Molecular Formula |
C22H24B2O5 |
Molecular Weight |
390.05 |
IUPAC Name |
[7-[hydroxy-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyboranyl]pyren-2-yl]boronic acid |
InChI |
InChI=1S/C22H24B2O5/c1-21(2,25)22(3,4)29-24(28)18-11-15-7-5-13-9-17(23(26)27)10-14-6-8-16(12-18)20(15)19(13)14/h5-12,25-28H,1-4H3 |
InChI Key |
IGNCQVHDQNNZMS-UHFFFAOYSA-N |
SMILES |
B(C1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C=C2)B(O)OC(C)(C)C(C)(C)O)(O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



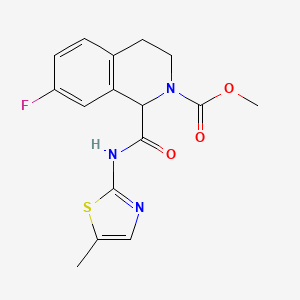
![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2389119.png)
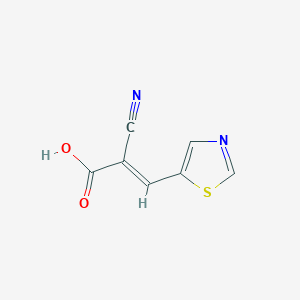
![N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide](/img/structure/B2389121.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2389126.png)
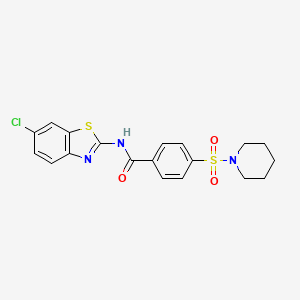
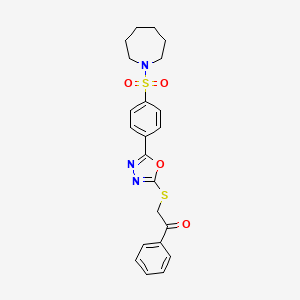
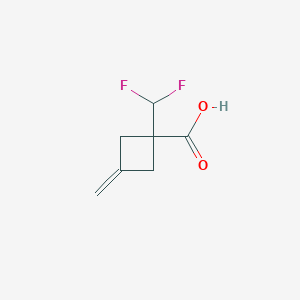
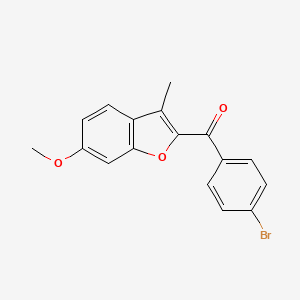
![Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone](/img/structure/B2389138.png)
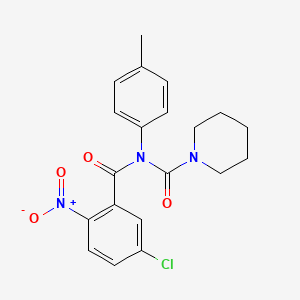
![1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-[(4-methylphenyl)sulfonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2389140.png)
